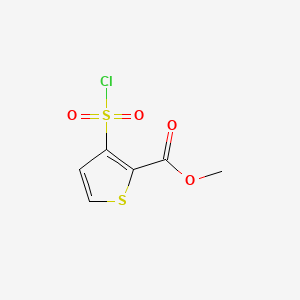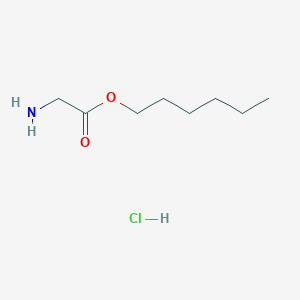
1,3-ジベンジルオキシベンゼン
概要
説明
1,3-Dibenzyloxybenzene: is an organic compound with the molecular formula C20H18O2 . It is a derivative of benzene, where two benzyl groups are attached to the 1 and 3 positions of the benzene ring through oxygen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
科学的研究の応用
作用機序
Target of Action
The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It is known that 1,3-Dibenzyloxybenzene can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.
Biochemical Pathways
Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways
Result of Action
As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxybenzene can be synthesized through the reaction of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups of resorcinol by benzyl groups .
Industrial Production Methods: In an industrial setting, the production of 1,3-dibenzyloxybenzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,3-dibenzyloxybenzene can yield the corresponding dihydroxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxybenzene derivatives.
Substitution: Halogenated benzene derivatives.
類似化合物との比較
1,4-Dibenzyloxybenzene: Similar structure but with benzyl groups at the 1 and 4 positions.
1,2-Dibenzyloxybenzene: Benzyl groups at the 1 and 2 positions.
1,3-Dihydroxybenzene: The parent compound without benzyl groups.
Uniqueness: 1,3-Dibenzyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various chemical products .
特性
IUPAC Name |
1,3-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESHZVQZWMQUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362173 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3769-42-4 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?
A: In the synthesis of 1,3-dideazauridine described by [], 1,3-dibenzyloxybenzene serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, 1,3-dibenzyloxybenzene is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.
Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize 1,3-dibenzyloxybenzene?
A: The provided research focuses solely on the synthesis utilizing 1,3-dibenzyloxybenzene. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















